1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea
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Description
1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Thiourea Derivatives Synthesis : A study by Kobayashi et al. (2013) developed a procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides, demonstrating the utility of thiourea intermediates in organic synthesis, which may relate to compounds like 1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea (Kobayashi, Yamane, & Fukamachi, 2013).
Electrosynthesis of Polymers : Research by Carbas, Kıvrak, and Kavak (2017) focused on the electrosynthesis of a novel indole-based polymer, highlighting the potential of indole and thiourea derivatives in creating conductive materials with applications in electrochromic devices (Carbas, Kıvrak, & Kavak, 2017).
Biomedical Applications
Antimicrobial Activity : A study by Babu et al. (2008) synthesized novel indole derivatives with phosphinoyl/thiophosphinoyl groups, evaluating their antimicrobial activity against various bacterial strains. This suggests the potential biomedical applications of thiourea and indole derivatives in developing new antimicrobial agents (Babu, Kumar, Mohan, Naga, Venu, Kumari, & Anuradha, 2008).
Antitumor Agents : Gangarapu et al. (2017) reported the synthesis of isatin-based pyrazoline and thiadiazoline hybrids as potent antitumor agents, showing significant activity against lung cancer cell lines. This underscores the relevance of indole derivatives in cancer research and the development of new chemotherapy agents (Gangarapu, Thumma, Manda., Jallapally, Jarapula, & Rekulapally, 2017).
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGJECBRGFPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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